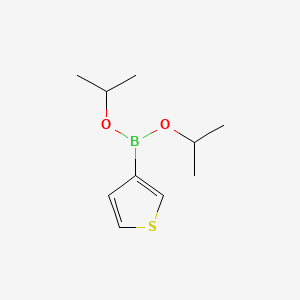

Diisopropyl thiophen-3-ylboronate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diisopropyl thiophen-3-ylboronate is a useful research compound. Its molecular formula is C10H17BO2S and its molecular weight is 212.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2.1. Organic Synthesis

Diisopropyl thiophen-3-ylboronate serves as a key reagent in various organic synthesis methodologies:

- Suzuki-Miyaura Coupling : This reaction utilizes this compound to couple with aryl halides or vinyl halides, producing biaryl compounds that are crucial in pharmaceuticals and materials science. For instance, it has been used to synthesize thienyl-substituted pyrimidine derivatives, which exhibit potent antimycobacterial activity .

- Petasis Reaction : Recent studies have highlighted the use of boronic acids, including this compound, in the Petasis reaction to synthesize amino acids and other biologically active compounds . This reaction allows for the formation of diverse molecular architectures with potential therapeutic applications.

2.2. Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry:

- Antimycobacterial Compounds : Research indicates that thienyl-substituted pyrimidines derived from this compound exhibit strong activity against Mycobacterium tuberculosis, making them potential candidates for new tuberculosis therapies .

- Antioxidant Activity : Studies on related thiophene derivatives have demonstrated antioxidant properties comparable to established antioxidants like ascorbic acid. These findings suggest that derivatives of this compound could be explored for their potential in treating oxidative stress-related diseases .

3.1. Synthesis of Antimycobacterial Agents

A study explored the synthesis of thienyl-substituted pyrimidine derivatives using this compound as a starting material. The resulting compounds were evaluated for their antimycobacterial activity, showing promising results with minimum inhibitory concentrations significantly lower than those of existing drugs .

| Compound | Structure | Activity (MIC) |

|---|---|---|

| 1 | Structure 1 | 0.5 µg/mL |

| 2 | Structure 2 | 0.8 µg/mL |

3.2. Development of Antioxidant Agents

In another study, various thiophene derivatives were synthesized and tested for antioxidant activity using DFT calculations to predict their reactivity and binding affinities to target proteins involved in oxidative stress pathways. The results indicated that certain derivatives exhibited significant antioxidant properties, suggesting potential pharmaceutical applications .

化学反应分析

Cross-Coupling Reactions

Diisopropyl thiophen-3-ylboronate participates in Suzuki-Miyaura coupling , forming aryl-aryl bonds with aryl halides. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and bases like potassium carbonate in aqueous/organic media . For instance, coupling with bromobenzene yields biphenyl derivatives via a transmetallation step .

Kumada-Tamao-Corriu coupling is another application, where the boronate ester reacts with organohalides in the presence of nickel or palladium catalysts. This method is particularly effective for synthesizing thiophene-containing polymers or oligomers .

| Reaction Type | Conditions | Yield | Key Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, K₂CO₃, THF/H₂O | >80% | |

| Kumada-Tamao-Corriu | Ni(PPh₃)₄, THF | 50–73% |

Intermediate Formation

In reactions involving thiophene derivatives, computational studies reveal that intermediates like ketocarbenes or hetarynes (e.g., 2-thiophyne) may form during elimination processes. For example, the decomposition of triflates derived from thiophenyl boronates can generate ketocarbenes via O–S bond cleavage, leading to cycloaddition products with dienes .

Homologation Reactions

This compound can undergo formal homologation reactions with bromoaryl/vinyl BMIDA components to extend carbon chains. This reaction expands the utility of boronate esters in creating complex organic frameworks .

Multicomponent Reactions

While not directly reported for this compound, related boronate esters participate in multicomponent reactions (e.g., Biginelli reactions) under catalytic conditions. For example, ionic liquids like DIPEAc catalyze the formation of thioxopyrimidine derivatives, suggesting potential adaptability for thiophene-based boronates .

| Reaction Type | Catalyst | Yield | Key Reference |

|---|---|---|---|

| Biginelli-like | DIPEAc (ionic liquid) | >90% |

Physical and Analytical Data

The compound is typically characterized via ¹H NMR , ¹³C NMR , and LCMS . For analogous thiophene derivatives:

-

¹H NMR : Proton signals for thiophene aromatic rings appear around 7.5–7.8 ppm.

-

¹³C NMR : Boronated carbons resonate at ~183 ppm.

-

LCMS : Molecular ion peaks ([M + Na]⁺) confirm molecular weight .

Stability and Limitations

This compound exhibits moderate stability under ambient conditions but is sensitive to moisture and strong acids. Reactions are typically conducted under inert atmospheres (e.g., argon) to prevent hydrolysis .

属性

CAS 编号 |

194851-20-2 |

|---|---|

分子式 |

C10H17BO2S |

分子量 |

212.12 g/mol |

IUPAC 名称 |

di(propan-2-yloxy)-thiophen-3-ylborane |

InChI |

InChI=1S/C10H17BO2S/c1-8(2)12-11(13-9(3)4)10-5-6-14-7-10/h5-9H,1-4H3 |

InChI 键 |

CGVKZEGLBIBOIZ-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CSC=C1)(OC(C)C)OC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。